molecular formula C4H2ClNO4S2 B1459203 2-Nitrothiophene-3-sulfonyl chloride CAS No. 1421602-28-9

2-Nitrothiophene-3-sulfonyl chloride

Cat. No.: B1459203
CAS No.: 1421602-28-9
M. Wt: 227.6 g/mol
InChI Key: SUEQUOBMHCCRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrothiophene-3-sulfonyl chloride is an organic compound with the molecular formula C₄H₂ClNO₄S₂. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrothiophene-3-sulfonyl chloride typically involves the nitration of thiophene followed by sulfonation and chlorination. One common method starts with the nitration of thiophene to produce 2-nitrothiophene. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield 2-nitrothiophene-3-sulfonic acid. Finally, the sulfonic acid is converted to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Nitrothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitrothiophene-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of drugs targeting various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Nitrothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The nitro group enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations to introduce functional groups into the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrothiophene-3-sulfonyl fluoride
  • 2-Nitrothiophene-3-sulfonic acid
  • 2-Nitrothiophene-3-sulfonamide

Uniqueness

2-Nitrothiophene-3-sulfonyl chloride is unique due to its dual functional groups (nitro and sulfonyl chloride), which impart distinct reactivity patterns.

Properties

IUPAC Name

2-nitrothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO4S2/c5-12(9,10)3-1-2-11-4(3)6(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEQUOBMHCCRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421602-28-9
Record name 2-nitrothiophene-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrothiophene-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Nitrothiophene-3-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Nitrothiophene-3-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Nitrothiophene-3-sulfonyl chloride
Reactant of Route 5
2-Nitrothiophene-3-sulfonyl chloride
Reactant of Route 6
2-Nitrothiophene-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.